(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
Overview
Description
“(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound, and an amino acid moiety .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of an amino acid with a benzotriazole derivative . For example, 2-amino propionic acid (Alanine) can be condensed with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone to yield a similar compound .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various techniques such as NMR and MS analysis . The benzotriazole moiety often forms chelates with a 2:1 (Ligand: Metal) stoichiometry .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted using various computational tools. For example, the compound is likely to have good human intestinal absorption and blood-brain barrier permeability .Scientific Research Applications
- Field : Chemistry
- Application : 2-amino propionic acid (Alanine), a compound similar to the one you mentioned, is extensively used as complex-forming reagents . Alanine was condensed with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone .
- Method : The method involves condensation of Alanine with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone .
- Results : The result of this process is 2-{[2-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)-2-oxoethyl]amino} .
- Field : Crystallography
- Application : A compound similar to the one you mentioned, Bis [2- (1H-1,2,3-benzotriazol-1-yl)acetic acid-κN]dichloridozinc (II), has been studied in the field of crystallography .
- Method : The Zn II atom is coordinated by two chloride ions and two N atoms in a distorted tetrahedral coordination environment .
- Results : In the crystal structure, molecules are linked by intermolecular C—H O and O—H O hydrogen bonds, forming a three-dimensional network .
Synthesis of Complex-Forming Reagents
Crystallography
- Pharmaceutical Research
- Field : Pharmaceutical Chemistry
- Application : 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide, a compound similar to the one you mentioned, is used in pharmaceutical research . It’s often used as a building block in the synthesis of more complex pharmaceutical compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized .
- Results : The outcomes of such research can lead to the development of new drugs and treatments .
- Biological Screening
- Field : Biochemistry
- Application : A compound similar to the one you mentioned, 2-{[2-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)-2-oxoethyl]amino}, is used in biological screening . It’s often used as a building block in the synthesis of more complex biological compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular biological compound being synthesized .
- Results : The outcomes of such research can lead to the development of new drugs and treatments .
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13;/h1-4,6H,5,10H2,(H,14,15);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPEOGJNGRKID-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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